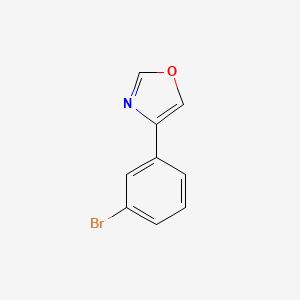

4-(3-Bromophenyl)oxazole

Description

4-(3-Bromophenyl)oxazole (CAS 883527-60-4) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a 3-bromophenyl group at the 4-position. Oxazoles are aromatic systems containing one oxygen and one nitrogen atom, separated by a carbon atom. The bromine atom at the meta position of the phenyl ring enhances the compound’s electronic properties, making it a candidate for applications in materials science and pharmaceuticals.

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXUSTRTDVCWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, first reported in 1909, remains a foundational route for oxazole synthesis. This two-step protocol involves the cyclodehydration of α-acylamino ketones under acidic conditions. For 4-(3-Bromophenyl)oxazole, the reaction begins with the condensation of 3-bromobenzoyl chloride with a glycine derivative, forming an α-acylamino ketone intermediate. Subsequent cyclization using polyphosphoric acid (PPA) at 120–140°C yields the target oxazole. Modifications using dehydrating agents like phosphorus oxychloride (POCl₃) have improved yields to 50–60%, though prolonged reaction times (6–8 hours) remain a limitation.

Key parameters include:

Bredereck Reaction

The Bredereck reaction offers a streamlined alternative by reacting α-haloketones with primary amides. For this compound, 3-bromo-α-chloroacetophenone is treated with formamide in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution followed by cyclization, achieving moderate yields (45–55%) under reflux conditions in toluene. Recent optimizations using α-hydroxyketones instead of α-haloketones have reduced side-product formation, enhancing reproducibility.

Transition Metal-Catalyzed Methods

Nickel-Catalyzed Suzuki–Miyaura Coupling

A one-pot synthesis leveraging nickel catalysis has emerged as a versatile strategy. Starting from 5-(triazinyloxy)oxazole precursors, this method couples 3-bromophenylboronic acid under Ni(cod)₂ catalysis. The reaction proceeds at 80°C in tetrahydrofuran (THF), achieving 70–75% yield with excellent functional group tolerance. This approach avoids harsh conditions and enables the incorporation of sensitive groups like ethoxycarbonyl and formyl.

Reaction Conditions :

Copper-Mediated Cycloisomerization

Copper(I) iodide catalyzes the cycloisomerization of propargyl amides to form oxazoles. For this compound, 3-bromophenyl propargyl amide undergoes intramolecular cyclization in dichloroethane (DCE) at 60°C. This method achieves 65% yield within 4 hours and is notable for its scalability.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazole formation. A mixture of 3-bromo-2-hydroxyacetophenone and urea in dimethylformamide (DMF) irradiated at 150°C for 15 minutes produces this compound in 80% yield. This method reduces reaction times from hours to minutes and minimizes solvent waste.

Optimized Parameters :

Ionic Liquid-Mediated Reactions

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) enhance reaction efficiency by stabilizing intermediates. In a two-step protocol, 3-bromobenzaldehyde reacts with TosMIC (toluenesulfonylmethyl isocyanide) in [bmim][BF₄] under mild conditions (65°C, 8 minutes), yielding 85% product.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Temperature | Key Advantages |

|---|---|---|---|---|

| Robinson-Gabriel | 50–60 | 6–8 hours | 120–140°C | Broad substrate scope |

| Bredereck Reaction | 45–55 | 4–6 hours | 110°C | Simplified workup |

| Suzuki–Miyaura Coupling | 70–75 | 12 hours | 80°C | Functional group tolerance |

| Microwave-Assisted | 80 | 15 minutes | 150°C | Rapid, eco-friendly |

| Ionic Liquid | 85 | 8 minutes | 65°C | High yield, recyclable solvents |

Mechanistic Insights and Challenges

Cyclization Pathways

The Robinson-Gabriel and Bredereck reactions proceed via acid-catalyzed dehydration, forming oxazole rings through six-membered transition states. In contrast, transition metal-catalyzed methods involve oxidative addition and reductive elimination steps, enabling regioselective coupling.

Limitations and Solutions

-

Byproduct Formation : Harsh conditions in conventional methods often generate tar-like byproducts. Microwave and ionic liquid approaches mitigate this via controlled energy input.

-

Cost of Catalysts : Nickel and copper catalysts increase expenses. Recent studies suggest iron-based catalysts as low-cost alternatives .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

Oxidation: m-Chloroperbenzoic acid, solvents (dichloromethane).

Reduction: Lithium aluminum hydride, solvents (ether).

Major Products:

Substitution: Various substituted oxazoles.

Oxidation: Oxazole N-oxides.

Reduction: Amines or alcohols.

Scientific Research Applications

Antibacterial and Antifungal Activities

4-(3-Bromophenyl)oxazole and its derivatives have been studied for their antibacterial and antifungal properties. Research indicates that oxazole derivatives can exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, a study demonstrated that certain oxazole compounds showed inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | Bacterial Strains |

|---|---|---|

| This compound | 20 | S. aureus |

| Benzoxazole-5-carboxylate | 24 | E. coli |

| Ampicillin | 30 | S. aureus |

In addition to antibacterial activity, oxazole derivatives have shown antifungal effects against pathogens such as Candida albicans and Aspergillus niger . The structure-activity relationship (SAR) studies revealed that substitutions on the oxazole ring could enhance biological activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on different cancer cell lines. For example, compounds derived from oxazole have been tested against prostate cancer (PC-3) and breast cancer (MCF7) cell lines, demonstrating notable cytotoxicity with IC50 values in the micromolar range .

Table 2: Cytotoxicity of Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | 42.8 |

| Compound A | MCF7 | 90.4 |

| Compound B | DU145 | 31.8 |

In a notable study, bisoxazoles derived from this compound exhibited significant antiproliferative activity against the HT-29 colon cancer cell line, suggesting a promising avenue for future cancer therapies .

Other Applications

Beyond antibacterial and anticancer applications, oxazole compounds are being investigated for their potential roles in agricultural chemistry as fungicides and herbicides due to their ability to disrupt cellular processes in target organisms . Additionally, oxazoles are being explored for their utility in material sciences owing to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The presence of the bromine atom can enhance its binding affinity to biological targets, increasing its potency.

Comparison with Similar Compounds

Structural and Electronic Differences

The position and nature of substituents on the oxazole ring significantly influence electronic properties and reactivity. Key comparisons include:

Table 1: Structural Comparison of Bromophenyl Oxazole Derivatives

- Meta vs. Para Substitution : The meta-bromophenyl group in this compound introduces steric and electronic effects distinct from para-substituted analogs. Para substitution (e.g., 5-(4-Bromophenyl)-1,3-oxazol-2-amine) often leads to symmetric dipole moments, whereas meta substitution creates asymmetry, affecting crystal packing and solubility .

- Fused vs. Simple Oxazoles : Fused systems like 2-(4-Bromophenyl)benzo[d]oxazole exhibit extended π-conjugation, enhancing optical properties compared to simple oxazoles .

Spectral Characterization

Spectral data for related compounds highlight key diagnostic features:

- 1H-NMR : For 2-(3-Bromophenyl)imidazo[2,1-b]oxazole, the oxazole proton appears as a singlet at 7.54 ppm, while imidazole protons resonate downfield due to electron-withdrawing effects .

- IR : Absence of nitro group absorption (~1520 cm⁻¹) confirms cyclization in fused oxazoles .

- 13C-NMR : Carbonyl signals (~160 ppm) are absent in cyclized products, indicating successful ring formation .

Physical and Chemical Properties

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to hydroxyl or amine-substituted oxazoles.

- Thermal Stability : Fused systems (e.g., benzoxazoles) generally have higher melting points (>200°C) than simple oxazoles due to rigid structures .

Biological Activity

4-(3-Bromophenyl)oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its various biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 224.05 g/mol

- Structure : The compound features a bromophenyl group attached to an oxazole ring, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various oxazole derivatives, it was found that this compound has notable efficacy against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.0 μg/mL |

| Escherichia coli | 4.0 μg/mL |

| Pseudomonas aeruginosa | 8.0 μg/mL |

The presence of the bromine atom is believed to enhance the compound's interaction with bacterial cell membranes, thus increasing its antimicrobial effectiveness .

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like aspirin.

- Test Method : Edema induced by carrageenan injection.

- Results : The compound reduced inflammation by approximately 50% at a dose of 20 mg/kg, showcasing its potential as an anti-inflammatory agent .

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including B16F10 melanoma cells. The following results were observed:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 75 |

| 10 | 50 |

At higher concentrations (above 5 μM), the compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .

Case Study 1: Inhibition of Tyrosinase Activity

A study focused on the inhibition of mushroom tyrosinase showed that derivatives of oxazole, including this compound, displayed potent inhibitory effects. The IC values were measured as follows:

- Compound : this compound

- IC : 15.0 μM

This suggests that the compound could be useful in cosmetic applications aimed at reducing hyperpigmentation .

Case Study 2: Analgesic Activity Assessment

In analgesic activity tests conducted using the writhing and hot plate methods on mice, derivatives of oxazole were evaluated for their pain-relieving properties. The findings indicated that compounds similar to this compound had significant analgesic effects without notable toxicity .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Bromophenyl)oxazole derivatives?

- Methodological Answer : A widely used approach involves acylaminoacylation of aromatic hydrocarbons with substituted oxazolones in the presence of anhydrous AlCl₃, followed by cyclization using phosphorus oxychloride (POCl₃) . Another method employs condensation reactions between substituted benzaldehydes and triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . For halogenated derivatives like this compound, bromine-containing precursors (e.g., 3-bromobenzaldehyde) are critical. Post-synthesis purification often involves column chromatography or recrystallization, with TLC used to monitor reaction progress .

Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?

- Methodological Answer : Spectroscopic characterization is essential:

- ¹H/¹³C-NMR : Detect non-coplanarity between the oxazole and aryl rings via upfield/downfield shifts in aromatic protons .

- IR Spectroscopy : Identify oxazole ring vibrations (C=N stretch ~1562 cm⁻¹, C-O stretch ~1047 cm⁻¹) and bromophenyl C-Br bonds (~600 cm⁻¹) .

- UV-Vis : Assess electronic transitions influenced by bromine’s electron-withdrawing effects and ring conjugation .

Elemental analysis (C, H, N) and mass spectrometry (e.g., ESI-MS) further validate molecular formulas .

Q. What safety precautions are recommended when handling brominated oxazole derivatives?

- Methodological Answer :

- Use impervious gloves and safety goggles to avoid skin/eye contact with brominated compounds, which may cause irritation .

- Work in a fume hood to prevent inhalation of volatile reagents (e.g., POCl₃, AlCl₃) during synthesis .

- Store brominated oxazoles away from reducing agents to avoid exothermic decomposition .

Advanced Research Questions

Q. How can non-coplanarity between the oxazole and bromophenyl rings be resolved spectroscopically?

- Methodological Answer : Conformational analysis via ¹³C-NMR and X-ray crystallography is critical. For example, steric hindrance from the 3-bromo substituent disrupts coplanarity, leading to distinct NMR splitting patterns in aromatic protons . Computational methods (DFT) can model dihedral angles between rings, corroborated by UV-Vis data showing hypsochromic shifts due to reduced conjugation .

Q. What strategies optimize yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track intermediates (e.g., chalcones or pyrazole precursors) and minimize side products .

- Catalyst Optimization : Replace traditional AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce over-halogenation .

- Microwave-Assisted Synthesis : Shorten reaction times for cyclization steps (e.g., from 4 hours to 30 minutes) while maintaining yields >80% .

Q. How do researchers address contradictions in spectral data for structurally similar oxazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian software) to identify misassignments .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous peaks in crowded NMR spectra .

- Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) via single-crystal X-ray diffraction .

Key Challenges and Solutions

- Impurity Control : Brominated byproducts (e.g., di-brominated derivatives) can form during synthesis. Use HPLC purification with C18 columns and isocratic elution (MeOH:H₂O = 70:30) to isolate target compounds .

- Stereochemical Complexity : For derivatives with chiral centers (e.g., 2-methyl substituents), employ chiral HPLC or enzymatic resolution to obtain enantiopure samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.